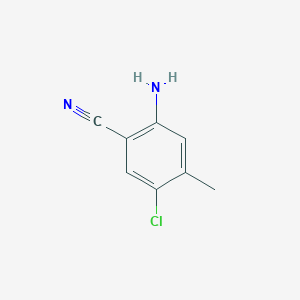

2-Amino-5-chloro-4-methylbenzonitrile

Description

Academic Significance of Substituted Benzonitriles as Synthetic Intermediates and Functional Molecules

In the realm of organic chemistry, substituted benzonitriles are of profound interest owing to their function as pivotal synthetic intermediates. The nitrile group is remarkably versatile and can be chemically transformed into a variety of other functional groups, including amines, amides, carboxylic acids, and ketones, as well as being used to construct diverse heterocyclic systems. This adaptability allows chemists to utilize benzonitriles as foundational platforms for assembling more intricate molecular structures.

Their applications are both widespread and significant:

Pharmaceuticals: These compounds are integral to the synthesis of numerous therapeutic agents, such as neuroleptics, sedatives, and tranquilizers. chemicalbook.com For example, specific substituted benzonitriles serve as precursors for benzodiazepine (B76468) derivatives, including loflazepate and chlorazepate. chemicalbook.com

Agrochemicals: A multitude of herbicides and pesticides are derived from benzonitrile (B105546) frameworks, playing a crucial role in enhancing crop protection and agricultural yields. chemimpex.com

Materials Science: Researchers are exploring these compounds for the creation of advanced materials, such as high-performance polymers exhibiting enhanced thermal stability and superior mechanical properties. chemimpex.com

Dyes and Pigments: The inherent aromaticity of the benzene (B151609) ring, combined with the reactivity of the nitrile group, is harnessed in the manufacturing of vibrant and durable dyes. chemimpex.com

Ongoing research into substituted benzonitriles continues to uncover novel synthetic methodologies and applications, reinforcing their importance in contemporary chemistry. synblock.comgoogle.com

Overview of 2-Amino-5-chloro-4-methylbenzonitrile as a Versatile Building Block in Chemical Synthesis

This compound is a polysubstituted aromatic compound featuring an amino (-NH2), a chloro (-Cl), and a methyl (-CH3) group strategically positioned on the benzonitrile framework. This unique arrangement of functional groups makes it a highly valuable and versatile building block for organic synthesis. Each substituent plays a distinct role: the amino group serves as a primary site for forming amides or engaging in cyclization reactions; the nitrile group provides a gateway to a wide array of nitrogen-containing functionalities; and the chlorine and methyl groups modulate the molecule's electronic landscape and steric accessibility.

While extensive research focusing specifically on the this compound isomer is not widely available in public literature, data from the closely related isomer, 2-Amino-4-chloro-5-methylbenzonitrile , underscores its function as a key intermediate. This related compound is utilized in the development of pharmaceuticals, notably anti-cancer agents, and in the formulation of agricultural chemicals. chemimpex.com Its favorable stability and reactivity profile make it suitable for a range of chemical transformations. chemimpex.com The presence of multiple, distinct functional groups allows for sequential and regioselective reactions, thereby facilitating the methodical construction of complex molecular architectures.

| Property | 2-Amino-4-chloro-5-methylbenzonitrile | 2-Amino-5-chlorobenzonitrile (B58002) |

|---|---|---|

| CAS Number | 289686-80-2 | 5922-60-1 |

| Molecular Formula | C₈H₇ClN₂ | C₇H₅ClN₂ |

| Molecular Weight | 166.61 g/mol | 152.58 g/mol |

| Appearance | Yellow solid | Data not available |

| Melting Point | Data not available | 96-99 °C |

| Boiling Point | Data not available | 132-135 °C / 0.5 mmHg |

Data sourced from publicly available chemical databases. chemimpex.com

Historical Context of Benzonitrile Derivatives in Organic Synthesis and Applied Chemistry

The story of benzonitriles begins in the mid-19th century. In 1844, German chemist Hermann Fehling was the first to report the synthesis of the parent compound, benzonitrile. wikipedia.org He achieved this through the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and correctly inferred its structure by drawing an analogy to the known reaction of ammonium formate (B1220265) yielding hydrogen cyanide. wikipedia.org Fehling's discovery not only introduced a new compound to the world of chemistry but also led him to coin the term "nitrile," which has since become the standard nomenclature for this entire class of organic compounds. wikipedia.org

Early synthetic methods, such as the reaction between benzoyl chloride and potassium cyanide noted by Hugo Schiff in 1857, laid the groundwork for the field. Over the following decades, synthetic techniques advanced considerably. The Rosenmund–von Braun reaction, established in the early 20th century, offered a dependable method for creating aryl nitriles from aryl halides. A significant leap for industrial-scale manufacturing came with the advent of the ammoxidation process, a highly efficient method that involves reacting toluene (B28343) with ammonia (B1221849) and oxygen at elevated temperatures to produce benzonitrile. wikipedia.org

The discovery and subsequent refinement of these synthetic pathways unlocked the vast potential of benzonitrile and its derivatives. This has firmly established them as indispensable tools in both academic research laboratories and large-scale industrial applications, contributing to everything from the creation of early dyes and resins to the development of sophisticated modern pharmaceuticals and cutting-edge materials. atamankimya.com

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2 |

|---|---|

Molecular Weight |

166.61 g/mol |

IUPAC Name |

2-amino-5-chloro-4-methylbenzonitrile |

InChI |

InChI=1S/C8H7ClN2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,11H2,1H3 |

InChI Key |

GFACEGSIJUOWTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Chloro 4 Methylbenzonitrile and Analogous Benzonitrile Derivatives

Strategies for Regioselective Functionalization of the Benzonitrile (B105546) Core

The regiochemical outcome of reactions on the benzonitrile core is governed by the electronic properties of the substituents already present on the aromatic ring. The interplay of inductive and resonance effects directs incoming electrophiles or nucleophiles to specific positions.

Introduction of Chloro Substituents

The introduction of a chlorine atom onto a substituted benzonitrile ring is typically achieved through electrophilic aromatic substitution. The position of chlorination is dictated by the directing effects of the existing functional groups. For instance, in a precursor such as 2-amino-4-methylbenzonitrile (B1273660), both the amino and methyl groups are ortho-, para-directing. The strong activating effect of the amino group primarily directs the incoming electrophile.

A common method for the chlorination of anilines and their derivatives is the use of N-chlorosuccinimide (NCS). The reaction of 2-aminobenzonitrile (B23959) with NCS in acetonitrile (B52724) has been reported for the synthesis of 2-amino-5-chlorobenzonitrile (B58002). chemicalbook.com This suggests that the chlorination of 2-amino-4-methylbenzonitrile would likely yield the desired 2-amino-5-chloro-4-methylbenzonitrile due to the directing influence of the amino group to the para position.

Another approach involves the chlorination of an anthranilic acid derivative. The ring chlorination of anthranilic acid with sulfuryl chloride yields 5-chloroanthranilic acid. chemicalbook.com Similarly, starting with 2-amino-4-methylbenzoic acid, chlorination is expected to occur at the 5-position.

Introduction of Amino Groups

The introduction of an amino group onto a benzonitrile ring can be accomplished through several methods, including nucleophilic aromatic substitution (SNAr) or the reduction of a nitro group. In an SNAr reaction, a leaving group, such as a halogen, is displaced by an amine. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. For example, the amination of 2-chloro-5-nitrobenzoic acid with various amines has been achieved under microwave-assisted, catalyst-free conditions. biosynth.com

Alternatively, an amino group can be introduced by the reduction of a nitro group. This is a common and efficient transformation, often carried out using reducing agents like iron powder in acidic medium or catalytic hydrogenation.

Strategies for Methyl Group Incorporation

The introduction of a methyl group onto a benzonitrile ring can be achieved through Friedel-Crafts alkylation. This reaction involves the treatment of the aromatic ring with a methylating agent, such as methyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. However, Friedel-Crafts alkylation is subject to limitations, including the possibility of polysubstitution and carbocation rearrangements. The presence of deactivating groups on the ring can also hinder the reaction.

Multi-Step Synthesis Protocols

Due to the specific substitution pattern of this compound, a multi-step synthesis is generally required. This allows for the controlled and regioselective introduction of each functional group.

Sequential Reaction Pathways for Substituted Benzonitriles

A plausible synthetic route for this compound starts from a readily available precursor, such as 2-amino-4-methylbenzoic acid. This multi-step process involves the sequential introduction of the chloro and cyano functionalities.

The first step is the regioselective chlorination of 2-amino-4-methylbenzoic acid. The amino group, being a strong ortho-, para-director, will direct the incoming chlorine atom to the 5-position. This can be achieved using a chlorinating agent like sulfuryl chloride or N-chlorosuccinimide. prepchem.comchemicalbook.com

The resulting 2-amino-5-chloro-4-methylbenzoic acid is then converted to the corresponding benzonitrile. A common method for this transformation is a two-step process involving the formation of a primary amide, followed by dehydration. The carboxylic acid can be converted to an acid chloride using thionyl chloride, which is then reacted with ammonia (B1221849) to form 2-amino-5-chloro-4-methylbenzamide. chemicalbook.com

Finally, the dehydration of the amide to the nitrile can be accomplished using a dehydrating agent such as phosphorus pentoxide (P₂O₅). chemicalbook.comresearchgate.net

An alternative approach for the introduction of the chloro and cyano groups is the Sandmeyer reaction. researchgate.netgoogle.com This would involve the diazotization of a suitable diamine precursor followed by reaction with copper(I) chloride or copper(I) cyanide.

Precursor Transformation and Derivatization Approaches

The synthesis of analogous benzonitrile derivatives can be achieved by modifying the starting materials or the reaction conditions. For example, using different substituted anthranilic acids as precursors allows for the synthesis of a variety of substituted aminobenzonitriles.

The following table outlines a potential multi-step synthesis for this compound based on analogous reactions reported in the literature.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Chlorination | 2-Amino-4-methylbenzoic acid | N-chlorosuccinimide, N,N-dimethylformamide, reflux | 2-Amino-5-chloro-4-methylbenzoic acid |

| 2 | Amide Formation | 2-Amino-5-chloro-4-methylbenzoic acid | Thionyl chloride, then aqueous ammonia | 2-Amino-5-chloro-4-methylbenzamide |

| 3 | Dehydration | 2-Amino-5-chloro-4-methylbenzamide | Phosphorus pentoxide, vacuum distillation | This compound |

This table is interactive. You can sort the data by clicking on the column headers.

The following table details a specific experimental procedure for the synthesis of a key intermediate, 2-amino-5-chloro-3-methylbenzoic acid, which is a regioisomer of the desired precursor. This provides insight into the practical aspects of such transformations.

| Step | Reaction | Reactants | Reagents and Conditions | Product | Yield | Purity |

| 1 | Chlorination | 2-Amino-3-methylbenzoic acid | Cyanuric chloride, dichloroethane, 25-30°C, 10 hours | 2-Amino-5-chloro-3-methylbenzoic acid | 85% | 98.5% |

This table is interactive. You can sort the data by clicking on the column headers.

Catalytic Systems in the Synthesis of this compound and Related Compounds

The development of advanced catalytic systems has significantly improved the synthesis of substituted benzonitriles. These systems often employ transition metals to facilitate key bond-forming reactions, enhancing reaction rates, yields, and selectivity.

Palladium-Catalyzed Reactions for C-H Amination

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of aromatic amines from readily available hydrocarbon precursors. This approach offers a more atom-economical alternative to traditional methods that often require pre-functionalized substrates. While direct palladium-catalyzed C-H amination of a precursor like 3-chloro-4-methylbenzonitrile (B1583252) to introduce the amino group at the C2 position is a conceptually attractive route, the literature more commonly describes palladium-catalyzed amination of aryl halides.

In the context of synthesizing compounds analogous to this compound, palladium-catalyzed amination of aryl chlorides is a well-established and highly versatile method. These reactions typically involve a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphines often providing the best results.

For instance, the use of palladium complexes with ligands such as (o-biphenyl)P(t-Bu)2 or imidazolium (B1220033) salts like IPrHCl have proven effective for the amination of a wide range of aryl chlorides. cmu.eduorganic-chemistry.org These catalyst systems are known for their high activity, allowing reactions to proceed under relatively mild conditions with low catalyst loadings. cmu.edu The general applicability of these systems suggests their potential utility in the synthesis of this compound from a precursor such as 2,5-dichloro-4-methylbenzonitrile.

Below is a table summarizing typical conditions for palladium-catalyzed amination of aryl chlorides, which could be adapted for the synthesis of the target compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | (o-biphenyl)P(t-Bu)2 | NaOtBu | Toluene (B28343) | 80-110 | High | cmu.edu |

| Pd2(dba)3 | IPrHCl | KOtBu | Dioxane | 100 | Up to 98 | organic-chemistry.org |

| Pd(OAc)2 | (o-biphenyl)PCy2 | K3PO4 | Toluene | 100-110 | High | cmu.edu |

Application of Other Transition Metal Catalysts

While palladium catalysts are highly effective, their cost and potential for contamination of the final product have driven research into the use of more abundant and less expensive transition metals like copper and nickel.

Copper-Catalyzed Reactions: Copper-based catalysts have a long history in C-N bond formation, dating back to the Ullmann condensation. Modern copper-catalyzed methods often utilize ligands to improve solubility and catalyst performance. For the synthesis of aminobenzonitriles, copper-catalyzed cyanation of anilines or amination of chlorobenzonitriles are viable routes. For example, copper-catalyzed aerobic cyclization of β-(2-aminophenyl)-α,β-ynones has been developed for the synthesis of 4-aminoquinolines, demonstrating copper's utility in C-N bond formation in related nitrogen-containing aromatics. rsc.org An electrochemical approach using a copper salt as a catalyst for the C-H amidation of arenes with nitriles has also been reported, offering a mild and efficient method for forming N-arylamides. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts have gained prominence as a cost-effective alternative to palladium for cross-coupling reactions. Nickel-catalyzed amination of aryl chlorides is a particularly attractive method. These reactions often employ N-heterocyclic carbene (NHC) ligands or phosphine ligands to activate the nickel center. For instance, a nickel-catalyzed amination of aryl chlorides with various amides has been shown to proceed under mild conditions with low catalyst loadings. organic-chemistry.org Furthermore, nickel(II) chloride in combination with an NHC ligand has been used for the amination of aryl chlorides and sulfamates in a greener solvent, 2-methyl-THF. nih.gov A well-defined nickel(0) precatalyst with a Josiphos ligand has also been shown to effectively catalyze the amination of aryl chlorides with ammonia or ammonium (B1175870) salts. escholarship.org

The following table presents examples of nickel-catalyzed amination reactions that could be relevant for the synthesis of this compound.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ni(COD)2 | APr·HCl | KOtBu | Toluene | 35 | High | organic-chemistry.org |

| NiCl2(DME) | SIPr·HCl | NaOtBu | 2-Me-THF | 80 | High | nih.gov |

| [(Josiphos)Ni(η2-benzonitrile)] | Josiphos | NaOtBu | Dioxane | 110 | High | escholarship.org |

Utilization of Ionic Liquids in Benzonitrile Synthesis

Ionic liquids (ILs) have garnered significant attention as green and recyclable alternatives to traditional organic solvents in chemical synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for a variety of applications, including catalysis.

In the context of benzonitrile synthesis, ionic liquids can serve multiple roles, acting as the solvent, catalyst, or co-catalyst. One notable application is in the dehydration of benzaldehyde (B42025) oxime to benzonitrile. The acidic nature of certain ionic liquids can promote the protonation of the hydroxyl group in the oxime, facilitating its elimination as water to form the nitrile. rsc.org

A particularly innovative approach involves the use of an ionic liquid as a recyclable agent in the one-pot synthesis of benzonitrile from benzaldehyde and a hydroxylamine-ionic liquid salt. In this system, the ionic liquid acts as a co-solvent and catalyst, eliminating the need for a metal salt catalyst and simplifying the separation process. rsc.orgresearchgate.net After the reaction, the product can be easily separated, and the ionic liquid can be recovered and reused. researchgate.net This methodology has been shown to be applicable to a variety of aromatic aldehydes, with excellent yields. rsc.org

The table below highlights the efficiency of an ionic liquid-based system for benzonitrile synthesis.

| Reactants | Ionic Liquid | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Benzaldehyde, (NH2OH)2·[HSO3-b-Py]·HSO4 | [HSO3-b-Py]·HSO4 | Paraxylene | 120 | 2 | 100 | 100 | rsc.orgresearchgate.net |

Optimization of Reaction Conditions and Efficiency in Laboratory and Industrial Contexts

The optimization of reaction conditions is a critical aspect of both laboratory-scale synthesis and industrial-scale production of this compound and its analogs. The goal is to maximize yield and purity while minimizing costs, reaction time, and environmental impact.

In a laboratory setting, the synthesis of 2-amino-5-chlorobenzonitrile, a closely related compound, has been reported through a four-step route starting from anthranilic acid. chemicalbook.com The steps include ring chlorination, conversion to the acid chloride, amination to the benzamide (B126), and finally dehydration to the benzonitrile. chemicalbook.com While the reported yields for each step are moderate, there is significant room for optimization by adjusting parameters such as reaction time, temperature, and reagent stoichiometry. For example, in the amination of 2-amino-5-chlorobenzoyl chloride, the reaction is carried out at 0°C for 30 minutes, yielding 68% of the corresponding benzamide. chemicalbook.com The final dehydration step using phosphorus pentoxide is conducted via vacuum distillation. chemicalbook.com

For industrial production, efficiency, safety, and cost are paramount. A patent for an efficient process for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a derivative of the target compound, provides insights into industrial considerations. google.com This process focuses on minimizing hazardous materials, reducing costs, and simplifying operations. google.com The patent describes a one-pot process that avoids the isolation of intermediates, which is a common strategy to improve efficiency and reduce waste in industrial settings. quickcompany.in Reaction temperatures and the choice of solvents and catalysts are carefully selected to ensure high conversion and selectivity. For instance, the chlorination step is performed at a controlled temperature to avoid side reactions, and the subsequent amidation is carried out under optimized temperature and pressure to drive the reaction to completion. google.com

The table below compares a laboratory-scale synthesis of a related benzamide with a proposed industrial process for a similar compound, highlighting the differences in scale and optimization focus.

| Parameter | Laboratory Synthesis of 2-amino-5-chlorobenzamide | Industrial Process for 2-amino-5-chloro-N,3-dimethylbenzamide |

| Starting Material | 2-amino-5-chlorobenzoyl chloride | 2-amino-3-methylbenzoic acid |

| Key Reactions | Amination, Dehydration | Acylation, Amination, Chlorination |

| Scale | Grams | Kilograms to Tons |

| Temperature Control | 0°C for amination | Optimized ranges for each step (e.g., 60-65°C for amidation) |

| Process Strategy | Stepwise with isolation of intermediates | One-pot to minimize isolation steps |

| Yield | 68% for amination step | High overall yield (e.g., >85%) |

| Focus | Proof of concept, small-scale synthesis | Cost-effectiveness, safety, efficiency, scalability |

Chemical Reactivity and Transformation Pathways of 2 Amino 5 Chloro 4 Methylbenzonitrile

Derivatization Reactions of 2-Amino-5-chloro-4-methylbenzonitrile

The functional groups present on this compound serve as handles for further molecular elaboration, with amide formation being one of the most fundamental and widely used derivatization strategies.

The nucleophilic amino group is readily acylated by carboxylic acids to form amides. This reaction is one of the most common bond-forming reactions in medicinal and synthetic chemistry. Because the direct reaction between an amine and a carboxylic acid is a slow acid-base reaction, the carboxylic acid must first be "activated". researchgate.net This is typically achieved by converting the carboxylic acid into a more electrophilic species in situ. nih.gov

The general process involves mixing the carboxylic acid with a coupling reagent before adding the amine. A base is often included to neutralize the acid formed during the reaction.

Table 3: Common Reagents for Amide Bond Formation

| Reagent Class | Example Reagents | Mechanism of Action |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a highly reactive O-acylisourea intermediate from the carboxylic acid. |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Generates an activated benzotriazolyl ester from the carboxylic acid. |

| Uronium/Aminium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | Also forms an activated ester, often with high efficiency and low rates of side reactions. |

| Acyl Halides | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Converts the carboxylic acid to a highly reactive acyl chloride, which then reacts with the amine. google.com |

This amide-forming reaction allows for the covalent attachment of a vast array of chemical fragments (R-groups) to the this compound core, making it a cornerstone reaction for generating chemical libraries for drug discovery and materials science. chemimpex.com

Other Functional Group Interconversions

The functional groups of this compound can be chemically altered to yield a variety of other functionalities. These transformations are pivotal for the synthesis of new molecular scaffolds.

The primary amino group is a versatile handle for the Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide, cyanide, or other functionalities via a diazonium salt intermediate. wikipedia.orgnih.govmasterorganicchemistry.com This reaction proceeds by the diazotization of the amino group with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, followed by reaction with a copper(I) salt. wikipedia.orgmasterorganicchemistry.com For instance, treatment of an aromatic amine with cuprous chloride or cuprous bromide can yield the corresponding aryl chloride or aryl bromide. wikipedia.org While specific examples with this compound are not extensively documented in readily available literature, the general applicability of the Sandmeyer reaction suggests its potential for transforming the amino group into other substituents.

The nitrile group can also undergo several important transformations. One of the most common is its hydrolysis to a carboxylic acid, which can be achieved under either acidic or basic conditions. researchgate.net This conversion would yield 2-amino-5-chloro-4-methylbenzoic acid, a valuable intermediate for further synthetic modifications.

Another key reaction of the nitrile group is its reduction to a primary amine. chemicalbook.com This can be accomplished using various reducing agents, with lithium aluminum hydride being a common choice. This transformation would result in the formation of (2-amino-5-chloro-4-methylphenyl)methanamine, introducing a new reactive site into the molecule.

Cyclization Reactions Leading to Heterocyclic Frameworks from this compound

The strategic positioning of the amino and nitrile groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Quinazolines are a class of bicyclic heterocyclic compounds with a wide range of biological activities. The synthesis of quinazoline (B50416) derivatives often involves the use of anthranilonitriles (2-aminobenzonitriles). A common approach involves the reaction of the 2-aminobenzonitrile (B23959) with a one-carbon synthon, such as formamide (B127407) or a derivative thereof. For instance, heating a 2-aminobenzonitrile with formamide can lead to the formation of a 4-aminoquinazoline. While specific literature on the use of this compound in this reaction is scarce, a patent describes a similar transformation using 2-amino-4-fluorobenzoic acid and formamidine (B1211174) acetate (B1210297) to synthesize a substituted quinazoline. google.com This suggests that this compound could potentially be used in a similar manner to produce 6-chloro-7-methyl-4-aminoquinazoline.

Another approach involves the reaction of the aminonitrile with dimethylformamide-dimethylacetal (DMF-DMA). scirp.orgscirp.orgresearchgate.net This reagent can react with both the amino group and an activated methyl group, if present, to facilitate cyclization and the formation of a quinazoline ring system. researchgate.netnih.gov

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The synthesis of aminopyrazoles can be achieved through the cyclocondensation of a β-ketonitrile with hydrazine (B178648). beilstein-journals.orgnih.gov While this compound is not a β-ketonitrile, its amino and nitrile groups can potentially participate in cyclization reactions with hydrazine or its derivatives under specific conditions to form fused pyrazole (B372694) systems or related heterocyclic structures. The reaction of aminonitriles with hydrazine is a known method for the synthesis of aminopyrazoles. google.comorgsyn.org For example, phenylmalononitrile reacts with hydrazine hydrate (B1144303) to produce 3,5-diamino-4-phenylpyrazole. rsc.org This suggests a plausible, though not explicitly documented, pathway for the conversion of this compound to a pyrazole derivative.

Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes and pigments. nih.govnih.gov They are typically synthesized by the cyclotetramerization of phthalonitrile (B49051) or its derivatives. jchemrev.comdergipark.org.tr Phthalonitriles are ortho-dinitriles of benzene (B151609). While this compound is not a phthalonitrile itself, it could potentially be chemically modified to become a precursor for phthalocyanine (B1677752) synthesis. For example, if the amino group were to be converted into a second nitrile group, the resulting dinitrile could then undergo tetramerization. However, there is no direct evidence in the reviewed literature for the use of this compound as a direct precursor for phthalocyanines. The synthesis of phthalocyanines generally starts from simpler, appropriately substituted phthalonitriles. nih.govnih.gov

Computational Chemistry and Quantum Mechanical Investigations of 2 Amino 5 Chloro 4 Methylbenzonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

Specific data on optimized bond lengths, bond angles, and dihedral angles for 2-Amino-5-chloro-4-methylbenzonitrile is not available in the searched literature.

Specific calculated harmonic vibrational frequencies and their assignments for this compound are not available in the searched literature.

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding energy gap for this compound are not available in the searched literature.

Quantum Chemical Descriptors for Reactivity Prediction

Specific NBO analysis results, including stabilization energies associated with intramolecular charge transfer for this compound, are not available in the searched literature.

A specific MEP map identifying the electrophilic and nucleophilic reactive sites for this compound is not available in the searched literature.

Prediction of Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

There are no available published data from Time-Dependent Density Functional Theory (TD-DFT) calculations to describe the electronic absorption spectra of this compound. Such studies would provide insights into the molecule's ultraviolet-visible absorption properties, including excitation energies and oscillator strengths.

Non-linear Optical (NLO) Properties Calculation

A comprehensive review of existing research revealed no computational studies on the non-linear optical (NLO) properties of this compound. The calculation of NLO properties, such as hyperpolarizability, is crucial for identifying materials with potential applications in optical technologies. However, this information is not available for the specified compound.

Theoretical Evaluation of Thermodynamic Parameters

Mechanistic Studies in Chemical Transformations Involving 2 Amino 5 Chloro 4 Methylbenzonitrile

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways for transformations involving 2-Amino-5-chloro-4-methylbenzonitrile often relies on a combination of experimental evidence and theoretical calculations. Density Functional Theory (DFT) has emerged as a powerful tool to map the potential energy surfaces of reactions, allowing for the identification of the most probable reaction routes and the characterization of transition states. analis.com.my

For instance, in the synthesis of quinazolinone scaffolds from 2-aminobenzonitriles, DFT studies have been employed to propose a metal-ligand cooperative mechanism. rsc.org These calculations help in visualizing the geometry of the transition states, which are the highest energy points along the reaction coordinate, and in determining the activation energy barriers for different proposed pathways. A lower activation energy indicates a more favorable reaction pathway.

Table 1: Hypothetical Activation Energies for Proposed Reaction Pathways

| Reaction Pathway | Catalyst | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack of amino group | Acid-catalyzed | 15.2 |

| Nucleophilic attack of amino group | Base-catalyzed | 18.5 |

| Cyclization to quinazoline (B50416) | Uncatalyzed | 25.8 |

| Cyclization to quinazoline | Ru(II)-catalyzed | 12.1 |

Note: This table is illustrative and based on general principles of organic reaction mechanisms. The values are not from direct experimental or computational studies on this compound.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount to confirming a proposed reaction mechanism. In reactions involving 2-aminobenzonitriles, various spectroscopic techniques can be employed to detect these transient species. For example, in the synthesis of quinazolines, amidine intermediates are often proposed. These intermediates can sometimes be isolated or detected spectroscopically, for instance, through Nuclear Magnetic Resonance (NMR) spectroscopy by monitoring the reaction progress over time. researchgate.net

In the context of this compound, a common reaction is its participation in cyclization reactions to form heterocyclic compounds like quinazolines. A plausible intermediate in such a reaction, initiated by condensation with an aldehyde, would be an N-arylimine. This imine can then undergo intramolecular cyclization.

Proposed Intermediate in Quinazoline Synthesis:

Step 1: Imine Formation: The primary amino group of this compound nucleophilically attacks the carbonyl carbon of an aldehyde, followed by dehydration to form an N-arylimine intermediate.

Step 2: Intramolecular Cyclization: The nitrogen of the nitrile group in the imine intermediate then acts as a nucleophile, attacking the imine carbon to form a six-membered ring.

Step 3: Aromatization: The cyclic intermediate undergoes tautomerization and subsequent aromatization to yield the final quinazoline product.

Mechanistic Role of Catalysts in Benzonitrile (B105546) Transformations

Catalysts play a pivotal role in many transformations of benzonitriles by providing alternative reaction pathways with lower activation energies. In reactions involving this compound, both acid and base catalysis are common.

For example, in the synthesis of quinazoline-2,4-diones from 2-aminobenzonitriles, ionic liquids have been shown to act as effective catalysts. researchgate.net DFT calculations have suggested that the catalyst can activate the reactants by forming hydrogen bonds, thereby facilitating the nucleophilic attack and subsequent cyclization steps.

Transition metal catalysts, such as ruthenium(II) complexes, have also been utilized in the tandem synthesis of quinazolinones from 2-aminobenzonitriles. rsc.org The proposed mechanism involves a metal-ligand cooperative pathway where the catalyst facilitates the dehydrogenation of alcohols to aldehydes in situ, which then react with the aminobenzonitrile.

Table 2: Examples of Catalysts and Their Proposed Roles in Aminobenzonitrile Reactions

| Catalyst | Reaction Type | Proposed Mechanistic Role |

| Brønsted Acids (e.g., HCl) | Cyclization | Protonation of the nitrile group, increasing its electrophilicity. |

| Brønsted Bases (e.g., NaOH) | Condensation | Deprotonation of the amino group, increasing its nucleophilicity. |

| Lewis Acids (e.g., ZnCl₂) | Hydrolysis | Coordination to the nitrile nitrogen, activating it towards nucleophilic attack. |

| Ru(II) Complexes | Tandem Synthesis | Metal-ligand cooperation for alcohol dehydrogenation and subsequent cyclization. |

| Ionic Liquids | CO₂ Fixation | Activation of CO₂ and the amino group through hydrogen bonding. researchgate.net |

Influence of Substituent Effects on Reaction Mechanisms

The substituents on the benzonitrile ring, namely the amino, chloro, and methyl groups in this compound, have a significant impact on the reactivity and the reaction mechanism. These effects can be both electronic (inductive and resonance) and steric.

The amino group (-NH₂) is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution but can also influence the nucleophilicity of the nitrile nitrogen. The chloro group (-Cl) is an electron-withdrawing group through induction but a weak electron-donating group through resonance. The methyl group (-CH₃) is a weak electron-donating group through induction and hyperconjugation.

Applications of 2 Amino 5 Chloro 4 Methylbenzonitrile in Advanced Chemical Research

A Cornerstone of Synthetic Organic Chemistry

2-Amino-5-chloro-4-methylbenzonitrile serves as a critical starting material and building block in the field of organic synthesis, enabling chemists to construct intricate molecular frameworks with a high degree of precision. Its reactivity and array of functional groups allow for a diverse range of chemical transformations.

Architecting Complex Polyfunctional Molecules

The strategic placement of the amino, chloro, methyl, and nitrile groups on the benzene (B151609) ring makes this compound an ideal scaffold for the synthesis of complex polyfunctional molecules. The amino group can be readily diazotized and substituted, or acylated to introduce new functionalities. The nitrile group is a versatile precursor to amines, carboxylic acids, and amides, and can also participate in cycloaddition reactions to form heterocyclic rings. The chlorine and methyl groups further modulate the electronic properties and reactivity of the aromatic ring, influencing the regioselectivity of subsequent reactions. This multi-functional nature allows for a stepwise and controlled elaboration of the molecule, leading to the creation of novel compounds with tailored properties.

A Precursor to Bioactive Organic Compounds

In the realm of medicinal chemistry, this compound is a valuable precursor for the development of new bioactive organic compounds. Its structural motifs are found in various classes of pharmacologically active molecules. Researchers have utilized this compound as a key intermediate in the synthesis of novel kinase inhibitors, which are a cornerstone of modern cancer therapy. The specific substitution pattern on the benzonitrile (B105546) core can be crucial for achieving high potency and selectivity for target enzymes. While detailed public research on specific drug candidates derived from this exact isomer is limited, the broader class of substituted aminobenzonitriles is well-established in the synthesis of compounds targeting a range of diseases.

Contributions to the Advancement of Materials Science

The utility of this compound extends beyond organic synthesis into the innovative field of materials science. Its unique electronic and structural characteristics are being harnessed to create novel polymers and functional materials with customized properties for a variety of high-performance applications.

Crafting Polymers with Tailored Properties

In polymer chemistry, this compound is explored as a monomer or a modifying agent to synthesize polymers with specific, desirable characteristics. The presence of the reactive amino and nitrile groups allows for its incorporation into various polymer backbones, such as polyamides, polyimides, and other high-performance polymers. The introduction of the chloro and methyl groups can enhance the thermal stability, flame retardancy, and mechanical strength of the resulting polymers. This ability to fine-tune the properties of polymers at the molecular level is critical for developing materials suited for demanding applications in the aerospace, automotive, and electronics industries.

Engineering Advanced Functional Materials

The development of advanced functional materials is another area where this compound shows significant promise. Its aromatic structure and the presence of electron-withdrawing and -donating groups make it a candidate for the synthesis of organic electronic materials. These materials could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to modify the molecular structure of this compound allows for the tuning of its photophysical and electronic properties, which is essential for optimizing the performance of these advanced devices.

Significance in Industrial Chemical Applications

On an industrial scale, this compound and related compounds serve as important intermediates in the manufacturing of a variety of chemical products. While specific large-scale industrial processes utilizing this exact compound are not widely publicized, the applications of the broader family of substituted benzonitriles are indicative of its potential industrial relevance. These applications include the synthesis of agrochemicals, such as herbicides and pesticides, where the specific substitution pattern on the aromatic ring is key to the biological activity of the final product. Furthermore, this class of compounds is used in the production of specialty dyes and pigments, where the chromophoric system derived from the benzonitrile core contributes to the color and fastness properties of the colorants.

Use in the Production of Dyes and Pigments

Substituted aromatic amines are foundational components in the synthesis of azo dyes and pigments. The general process involves a diazotization reaction, where the primary amino group is converted into a highly reactive diazonium salt, followed by a coupling reaction with an electron-rich substrate to form the characteristic azo (-N=N-) chromophore.

While this compound itself is noted for its utility in creating vibrant colors for dyes and pigments, a structurally analogous compound, 2-Amino-5-chloro-4-methylbenzenesulfonic acid, is explicitly used in the industrial production of several significant red pigments. chemimpex.comdyestuffintermediates.com This precursor undergoes diazotization and is then coupled with various naphthol derivatives to produce pigments like Pigment Red 52 and Pigment Red 53. dyestuffintermediates.comnih.govpatsnap.com The resulting pigments are subsequently converted into their calcium, manganese, or barium salts for commercial applications in printing inks and lacquers. nih.govgoogle.com The synthesis highlights the importance of the 2-amino-5-chloro-4-methylphenyl scaffold in color chemistry.

| Pigment Name | Precursor | Coupling Component | Resulting Salt for Commercial Use |

|---|---|---|---|

| C.I. Pigment Red 52 | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 3-Hydroxy-2-naphthoic acid | Calcium (52:1), Manganese (52:2) |

| C.I. Pigment Red 53 | 2-Amino-5-chloro-4-methylbenzenesulfonic acid | 2-Naphthol | Barium (53:1), Strontium (53:3) |

Formulation of Agrochemicals

In the field of agricultural chemistry, this compound serves as a key intermediate in the synthesis of pesticides and herbicides designed to enhance crop protection and yield. chemimpex.comresearchgate.net The compound is a precursor for certain anthranilamide insecticides. For instance, it can be used in the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide. This benzamide (B126) is a crucial intermediate for manufacturing insecticides such as chlorantraniliprole (B1668704) and cyantraniliprole, which are known for their efficacy against a range of chewing pests. google.com The conversion of the benzonitrile to the corresponding benzamide is a key step in the synthetic pathway to these commercially important agrochemicals.

Biological and Medicinal Chemistry Research

The structural framework of this compound is of significant interest in medicinal chemistry. The substituted aminobenzonitrile motif is a component of various molecules designed to interact with biological targets, making it a valuable starting point for drug discovery and development. chemimpex.com

Studies on Enzyme Inhibition (e.g., Acetylcholinesterase, DNA Polymerase β)

While direct studies on the enzyme-inhibiting properties of this compound are not widely published, its structural features are present in compounds investigated for such activities.

DNA Polymerase β (Pol β) Inhibition: DNA Polymerase β is a key enzyme in the base excision repair pathway of DNA and is a target in cancer therapy. nih.govnih.gov Research has led to the development of small-molecule inhibitors that can inactivate Pol β. acs.org Some of these inhibitors are designed as mimics of DNA lesions and can form covalent bonds with the enzyme. nih.gov Studies on various natural and synthetic compounds have shown they can inhibit both the polymerase and lyase activities of Pol β, potentiating the effects of DNA-damaging anticancer drugs. researchgate.netelsevierpure.com The development of such inhibitors showcases a strategy where scaffolds related to this compound could be functionalized to create potent and selective enzyme inhibitors.

Investigation of Molecular Target Interactions

Molecular docking and other computational studies are used to predict and analyze how molecules bind to biological targets. Research on compounds structurally related to this compound provides insight into potential molecular interactions.

For example, docking studies on β-enaminonitrile derivatives have been used to explore their binding modes with targets like the tubulin protein and the epidermal growth factor receptor (EGFR). nih.govmdpi.com These studies often reveal that the amino group (NH2) can act as a hydrogen bond donor, forming critical interactions with amino acid residues like glutamic acid and aspartic acid in the active site of a protein. mdpi.comnih.govmdpi.com Hydrophobic and electrostatic interactions also play a crucial role in the stability of the ligand-protein complex. nih.gov Furthermore, studies on covalent inhibitors of DNA Polymerase β have identified specific lysine (B10760008) residues within the enzyme's binding site that are modified by the inhibitor, effectively preventing DNA binding. nih.govnih.gov These findings underscore the potential of the aminobenzonitrile scaffold to be tailored for specific and high-affinity interactions with various biological targets.

Potential for Research into Neurodegenerative Conditions

Multitarget-directed ligands are an emerging strategy for treating complex, multifactorial neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.com While this compound has not been directly studied in this area, its role as an intermediate for neurologically active compounds is established. Substituted benzonitriles are used in the synthesis of various drugs, including neuroleptic benzodiazepine (B76468) derivatives like loflazepate and chlorazepate. chemicalbook.com This connection to compounds that act on the central nervous system suggests that this compound could serve as a foundational scaffold for designing novel multitarget agents aimed at the complex pathologies underlying neurodegenerative disorders.

Future Research Directions and Unexplored Avenues for 2 Amino 5 Chloro 4 Methylbenzonitrile

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to aminobenzonitrile derivatives often involve multi-step processes that may not be commercially or environmentally ideal. chemicalbook.com For instance, traditional methods for related compounds have included the dehydration of amides using strong reagents like phosphorus pentoxide (P₂O₅) or multi-step syntheses starting from materials like anthranilic acid. chemicalbook.comresearchgate.net Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic methodologies.

Promising avenues for investigation include:

Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysts. Research into organocatalytic methods, such as those employing thiourea (B124793) or squaramide derivatives, could lead to highly enantioselective syntheses of chiral aminonitriles derived from 2-amino-5-chloro-4-methylbenzonitrile. mdpi.com

Photoredox and Dual Catalysis: Exploring photoredox and dual catalytic systems, which combine photocatalysis with another catalytic cycle (e.g., copper catalysis), could enable novel reaction pathways for the synthesis and functionalization of the target molecule under mild conditions. nih.gov This approach has been successful in the carbocyanation of 2-azadienes to produce functionalized α-amino nitriles. nih.gov

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer significant advantages in terms of safety, scalability, and efficiency. A focus on developing flow processes for the nitration, reduction, and other key transformations would be a significant step toward industrial viability.

Catalyst Development: Investigating novel catalytic systems, such as modified Raney Nickel catalysts doped with metals like molybdenum, could enhance reaction efficiency, selectivity, and yield, while potentially lowering production costs. google.com

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Organocatalysis | Environmentally friendly, high enantioselectivity, metal-free. | Design of chiral catalysts for asymmetric synthesis of derivatives. mdpi.com |

| Photoredox/Dual Catalysis | Mild reaction conditions, novel reactivity, high functional group tolerance. | Radical carbocyanation and other functionalizations of the core structure. nih.gov |

| Flow Chemistry | Improved safety, scalability, process control, and efficiency. | Development of continuous processes for key synthetic steps. |

| Novel Heterogeneous Catalysis | Catalyst recyclability, high efficiency, and selectivity. | Exploration of modified catalysts like Mo-doped Raney Nickel for hydrogenation steps. google.com |

Expansion of Applications in Emerging Materials Science Fields

While this compound is primarily recognized as an intermediate for pharmaceuticals and agrochemicals, its structural features suggest potential applications in advanced materials. chemimpex.com The aromatic ring, amino group, and nitrile functionality provide sites for polymerization and modification.

Future research could explore its use in:

Covalent Organic Frameworks (COFs): The nitrile group can participate in condensation reactions to form triazine-based frameworks. researchgate.net Investigating the use of this compound as a monomer could lead to the creation of novel porous crystalline COFs with high surface areas, suitable for applications in gas storage, separation, and catalysis. researchgate.net

High-Performance Polymers: The compound could serve as a monomer or cross-linking agent in the synthesis of polymers with enhanced thermal stability and mechanical properties. chemimpex.com The presence of the chloro- and methyl- groups can be exploited to fine-tune properties like solubility and flame retardancy.

Organic Electronics: Derivatives could be investigated for their potential as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components in dye-sensitized solar cells. The aminobenzonitrile core is a common feature in molecules with interesting photophysical properties.

Deeper Mechanistic Understanding of Complex Catalytic Reactions

To fully exploit the synthetic potential of this compound, a deeper understanding of the mechanisms of its reactions is crucial. While it can serve as a substrate in various transformations, detailed kinetic and mechanistic studies are often lacking.

Future research should focus on:

Transition-Metal-Free Annulations: The reaction of 2-aminobenzonitriles with ynones to form 4-aminoquinolines proceeds through a proposed aza-Michael addition followed by intramolecular annulation. cardiff.ac.uk Detailed mechanistic studies, including computational modeling and kinetic analysis, could elucidate the precise pathway, identify rate-determining steps, and optimize reaction conditions. cardiff.ac.uk

Catalytic Hydrogenation: The hydrogenation of benzonitriles over palladium catalysts can involve a complex reaction network, including the formation of benzylamine (B48309) and subsequent hydrogenolysis to toluene (B28343). researchgate.net A thorough investigation into the hydrogenation of this compound would be necessary to control selectivity towards the desired amine product and prevent unwanted side reactions. researchgate.net

Cycloaddition Reactions: Aminobenzonitriles can be utilized in cycloaddition reactions to construct complex heterocyclic systems. nih.gov Understanding the mechanism of these reactions, such as the [4+1] cycloaddition with isocyanides, would enable the rational design of new synthetic routes to valuable scaffolds like 2-aminobenzofurans. nih.gov

Computational Design and Predictive Modeling for New Functional Derivatives

Computational chemistry offers powerful tools to accelerate the discovery of new molecules with desired properties, bypassing laborious trial-and-error synthesis. Applying these methods to this compound can guide the synthesis of new functional derivatives.

Key areas for computational research include:

Molecular Docking: For pharmaceutical applications, molecular docking can be used to predict the binding affinity and orientation of novel derivatives within the active sites of biological targets, such as enzymes or receptors. nih.govnih.gov This approach can help prioritize which derivatives to synthesize for biological testing. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic properties, reactivity, and spectral characteristics of new derivatives. This can aid in the design of new materials for electronics or as catalysts. sigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, it is possible to correlate the structural features of a series of derivatives with their observed biological activity or material properties. These models can then be used to predict the activity of yet-unsynthesized compounds.

| Computational Method | Application Area | Predicted Outputs |

|---|---|---|

| Molecular Docking | Drug Discovery | Binding affinity, binding mode, protein-ligand interactions. nih.govnih.gov |

| Density Functional Theory (DFT) | Materials Science, Mechanistic Studies | Electronic structure, reaction energies, spectral properties. sigmaaldrich.com |

| QSAR | Drug & Materials Discovery | Predicted biological activity or material performance based on structure. |

Exploration of Advanced Biological Targets and Mechanistic Pathways

The aminobenzonitrile scaffold is present in numerous biologically active molecules. Derivatives of this compound represent a promising, yet largely unexplored, area for drug discovery.

Future research should target:

Kinase Inhibitors: The aminobenzonitrile core is a key component of many kinase inhibitors used in oncology. Screening libraries of derivatives against various kinases could identify new potent and selective inhibitors.

Adenosine (B11128) Receptor Antagonists: Triazole-pyrimidine-methylbenzonitrile derivatives have been successfully designed as dual A₂A/A₂B adenosine receptor antagonists for cancer immunotherapy. nih.gov This provides a clear rationale for synthesizing and evaluating derivatives of this compound for the same targets. nih.gov

Anti-apoptotic Protein Inhibitors: Novel 2-amino-chromene-3-carbonitriles have been shown to target the anti-apoptotic protein Bcl-2 in leukemia cells, inducing apoptosis. nih.gov Given the structural similarities, derivatives of this compound could be investigated as a new class of Bcl-2 inhibitors. nih.gov

Ion Channel Modulators: Substituted benzonitriles are known to modulate the activity of various ion channels. Exploring the effects of new derivatives on specific channels could lead to treatments for channelopathies.

Anticancer Mechanisms: Studies on related benzamidoxime (B57231) derivatives have shown they can induce a transient cell-cycle delay at low concentrations and cell death at higher concentrations in leukemia cell lines. nih.gov A key avenue of research would be to synthesize derivatives of this compound and investigate their mechanisms of action, including their effects on cell cycle progression and apoptosis pathways in cancer cells. nih.gov

Q & A

Synthesis and Optimization

Basic: What are the common synthetic routes for preparing 2-Amino-5-chloro-4-methylbenzonitrile? Methodological Answer: The compound is typically synthesized via nitrile group introduction into aromatic systems. A plausible route involves:

Chlorination and Methylation: Start with a substituted aniline derivative (e.g., 4-methyl-2-nitroaniline). Introduce chlorine at position 5 via electrophilic substitution.

Cyanation: Convert the amine group to a nitrile using a reagent like CuCN under Sandmeyer conditions.

Key Considerations: Monitor reaction temperature (exothermic nitrile formation) and use inert atmospheres to prevent oxidation.

Advanced: How can regioselectivity challenges in chlorine and methyl group placement be resolved? Methodological Answer:

- Directed Ortho-Metalation (DoM): Use directing groups (e.g., amides) to control substituent positions.

- Computational Modeling: Employ DFT calculations to predict substituent effects on aromatic ring reactivity .

- Reaction Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions (e.g., solvent polarity, catalyst loading) .

Characterization and Purity Analysis

Basic: What analytical techniques are essential for confirming the structure and purity of this compound? Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C4, chlorine at C5).

- HPLC/GC: Assess purity (>97% as per typical standards ).

- Elemental Analysis: Confirm C, H, N, Cl composition.

Advanced: How to address discrepancies in reported melting points or spectral data? Methodological Answer:

- Thermogravimetric Analysis (TGA): Determine decomposition temperatures to distinguish melting points from degradation.

- Isotopic Pattern Analysis (HRMS): Resolve chlorine isotope clusters (³⁵Cl/³⁷Cl) to confirm molecular ion peaks .

- X-ray Crystallography: Resolve structural ambiguities caused by polymorphism or solvate formation .

Stability and Storage

Basic: What are the recommended storage conditions to maintain compound integrity? Methodological Answer:

- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group.

- Avoid exposure to moisture or light, which may induce decomposition .

Advanced: How to study degradation pathways under accelerated stability conditions? Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

Applications in Medicinal Chemistry

Basic: What role does this compound play in drug discovery? Methodological Answer:

- Coordination Chemistry: Acts as a ligand for metal-catalyzed reactions (e.g., Cu-mediated cross-couplings) .

Advanced: How to evaluate its bioisosteric potential in lead optimization? Methodological Answer:

- SAR Studies: Replace the nitrile with other electron-withdrawing groups (e.g., CF₃) and compare binding affinities.

Contradictory Data Resolution

Advanced: How to resolve conflicting reports on reaction yields or by-product formation? Methodological Answer:

- Design of Experiments (DoE): Systematically vary parameters (temperature, catalyst ratio) to identify optimal conditions.

- By-Product Isolation: Use preparative HPLC to isolate impurities and characterize via NMR/MS .

Mechanistic Insights

Advanced: What computational tools can elucidate nitrile formation mechanisms? Methodological Answer:

- DFT Calculations: Model transition states for cyanation reactions (e.g., using Gaussian 16).

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated substrates to infer mechanism (radical vs. ionic pathways) .

Troubleshooting Low-Yield Syntheses

Basic: What are common causes of low yields in nitrile formation? Methodological Answer:

- Incomplete Halogenation: Ensure stoichiometric excess of chlorinating agents (e.g., Cl₂ gas).

- Side Reactions: Quench reactive intermediates (e.g., diazonium salts) promptly .

Advanced: How to improve yields using flow chemistry? Methodological Answer:

- Microreactor Systems: Enhance heat/mass transfer for exothermic steps (e.g., diazotization).

Safety and Handling

Basic: What PPE is required for safe handling? Methodological Answer:

Advanced: How to mitigate risks in large-scale synthesis? Methodological Answer:

- Process Safety Analysis: Conduct HAZOP studies to identify explosion risks (e.g., nitrile group exothermicity).

- Waste Management: Neutralize cyanide-containing waste with FeSO₄ before disposal .

Interdisciplinary Applications

Advanced: Can this compound be used in materials science? Methodological Answer:

- Polymer Precursor: Incorporate into polyamides or polyimides for high-temperature stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.